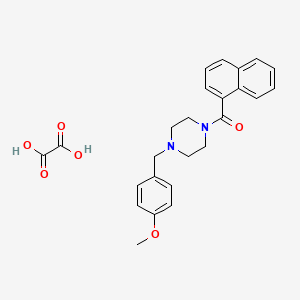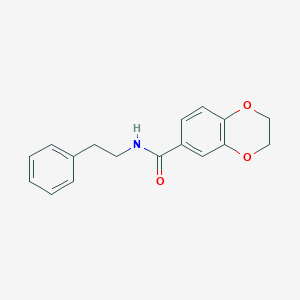![molecular formula C11H17N3O B4710365 N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide](/img/structure/B4710365.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, also known as etomidate, is a medication that is used for anesthesia induction. It was first synthesized in the 1960s and has been widely used since then due to its fast-acting properties and minimal cardiovascular effects.
Applications De Recherche Scientifique
Etomidate has been extensively studied for its use as an anesthetic agent. It is commonly used for induction of anesthesia due to its rapid onset of action and short duration of effect. Etomidate is also used for sedation in critically ill patients and for procedural sedation in emergency departments. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide has been studied for its potential use as a treatment for refractory status epilepticus, a severe form of epilepsy that is difficult to treat with conventional medications.
Mécanisme D'action
Etomidate acts by binding to the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and ultimately resulting in sedation and anesthesia.
Biochemical and Physiological Effects
Etomidate has been shown to have minimal cardiovascular effects, making it a preferred choice for patients with cardiovascular disease. However, it can cause adrenal suppression, which can lead to a decrease in cortisol production. This effect is transient and usually resolves within 24 hours. Etomidate has also been shown to have minimal respiratory depression, making it a safe choice for patients with respiratory disease.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, which allows for precise control of anesthesia depth and duration. It also has minimal cardiovascular and respiratory effects, which can minimize confounding variables in experiments involving these systems. However, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide can cause adrenal suppression, which can affect the stress response and immune function in experimental animals.
Orientations Futures
There are several potential future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of this compound that can reduce or eliminate the risk of adrenal suppression. Another area of interest is the investigation of this compound as a treatment for refractory status epilepticus. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on neuronal activity in the brain. Overall, this compound is a promising medication with a wide range of potential applications in both clinical and research settings.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-7-10(9)11(15)13-3-2-5-14-6-4-12-8-14/h4,6,8-10H,2-3,5,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMCGAOVXBGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4710295.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4710299.png)
![4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4710305.png)


![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)

![8-tert-butyl-4-(4-isopropylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4710338.png)
![5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4710348.png)
![4-chloro-N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4710355.png)
![butyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4710361.png)

![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4710375.png)
![(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4710381.png)